Sodium 2-chlorobenzenesulfinate
CAS No.: 15946-36-8
Cat. No.: VC2285111
Molecular Formula: C6H4ClNaO2S
Molecular Weight: 198.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15946-36-8 |
---|---|
Molecular Formula | C6H4ClNaO2S |
Molecular Weight | 198.6 g/mol |
IUPAC Name | sodium;2-chlorobenzenesulfinate |
Standard InChI | InChI=1S/C6H5ClO2S.Na/c7-5-3-1-2-4-6(5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1 |
Standard InChI Key | UTTKMJVQWOVAIH-UHFFFAOYSA-M |
SMILES | C1=CC=C(C(=C1)S(=O)[O-])Cl.[Na+] |
Canonical SMILES | C1=CC=C(C(=C1)S(=O)[O-])Cl.[Na+] |
Introduction
Chemical Identity and Properties
Sodium 2-chlorobenzenesulfinate is characterized by its specific chemical identifiers and physical properties that define its behavior in chemical reactions and applications. Understanding these fundamental aspects provides insights into its functionality and potential uses in various chemical processes.
Chemical Identification
Sodium 2-chlorobenzenesulfinate is identified by the CAS number 15946-36-8, which serves as its unique registry identifier in chemical databases. The compound has a molecular formula of C6H4ClNaO2S, indicating its composition of carbon, hydrogen, chlorine, sodium, oxygen, and sulfur atoms. This organosulfur compound belongs to the class of sodium sulfinates, which are characterized by the presence of a sulfinate group (-SO2-) attached to an aromatic ring.
Physical and Chemical Properties
The physical and chemical properties of Sodium 2-chlorobenzenesulfinate are summarized in Table 1, providing a comprehensive overview of its characteristics.
Table 1: Physical and Chemical Properties of Sodium 2-chlorobenzenesulfinate
Property | Value | Reference |
---|---|---|
CAS Number | 15946-36-8 | |
Molecular Formula | C6H4ClNaO2S | |
Molecular Weight | 198.6 g/mol | |
IUPAC Name | sodium;2-chlorobenzenesulfinate | |
InChI | InChI=1S/C6H5ClO2S.Na/c7-5-3-1-2-4-6(5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1 | |
SMILES | C1=CC=C(C(=C1)S(=O)[O-])Cl.[Na+] | |
Canonical SMILES | C1=CC=C(C(=C1)S(=O)[O-])Cl.[Na+] | |
PubChem Compound ID | 23719078 | |
Appearance | Solid (typical for sodium sulfinates) | — |
Solubility | Soluble in water (characteristic of sodium salts) | — |
The compound contains a chlorine atom at the ortho position (position 2) of the benzene ring relative to the sulfinate group, which influences its reactivity and application in organic synthesis.
Structural Characteristics
Molecular Structure
Sodium 2-chlorobenzenesulfinate features a benzene ring with a chlorine substituent at the ortho position (position 2) and a sodium sulfinate group. The sulfinate group consists of sulfur bonded to two oxygen atoms, with one oxygen bearing a negative charge that is balanced by the sodium cation. This arrangement creates a salt structure that affects its solubility, reactivity, and behavior in various chemical environments.
Structural Comparison with Related Compounds
Understanding Sodium 2-chlorobenzenesulfinate in context requires comparison with structurally related compounds. The structural characteristics of this compound can be better appreciated when compared to other sodium sulfinates and related compounds, as shown in Table 2.
Table 2: Structural Comparison of Sodium 2-chlorobenzenesulfinate with Related Compounds
The comparison highlights the structural variations that can occur within this family of compounds, particularly in terms of substituents on the benzene ring and the oxidation state of the sulfur-containing functional group.
Applications in Chemical Synthesis
Sodium 2-chlorobenzenesulfinate has demonstrated significant utility in various chemical transformations, particularly in coupling reactions and the synthesis of sulfone derivatives.
Copper-Catalyzed Coupling Reactions
One of the most notable applications of Sodium 2-chlorobenzenesulfinate is in copper-catalyzed coupling reactions with oxime acetates. This reaction pathway provides an efficient method for the synthesis of sulfone derivatives, which are important synthetic intermediates in organic chemistry .
In a study on copper-catalyzed coupling reactions, researchers demonstrated that Sodium 2-chlorobenzenesulfinate could transform into corresponding products with yields as high as 81% . This high yield indicates the efficiency of this reagent in such transformations and highlights its value in synthetic organic chemistry.
Comparative Reactivity with Other Sulfinates
Reactivity Patterns
Research has shown that Sodium 2-chlorobenzenesulfinate exhibits reactivity patterns that are comparable to other sodium sulfinates, but with some distinctions attributed to the chlorine substituent at the ortho position. When compared with other sodium sulfinates, such as 2-naphthalenesulfinate, Sodium 2-chlorobenzenesulfinate has demonstrated similar yields in copper-catalyzed coupling reactions, achieving yields of 81% compared to 76% for 2-naphthalenesulfinate .
Structure-Reactivity Relationships
The presence of the chlorine atom at the ortho position of the benzene ring in Sodium 2-chlorobenzenesulfinate influences its electronic properties and, consequently, its reactivity. The electron-withdrawing nature of the chlorine substituent can affect the electron density at the sulfinate group, potentially altering its nucleophilicity and reactivity in various chemical transformations.
Analytical Characterization
Chemical Identification Methods
Research Perspectives and Future Directions
Current Research Trends
The utility of Sodium 2-chlorobenzenesulfinate in copper-catalyzed coupling reactions represents a significant area of interest in current research . The efficiency of these transformations, coupled with the ability to form valuable sulfone derivatives, continues to drive exploration of new reaction conditions and applications.
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